2-(3-methoxyphenyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide
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Overview
Description
2-(3-methoxyphenyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a complex organic compound that features a methoxyphenyl group, a pyrimidinyl group, and an imidazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Imidazole Intermediate: The initial step often involves the synthesis of the imidazole ring. This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Attachment of the Pyrimidine Ring: The pyrimidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the imidazole intermediate.
Formation of the Acetamide Linkage: The final step involves the acylation of the amine group with 3-methoxyphenylacetic acid or its derivatives, using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely be optimized for scale, yield, and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalysis: Using catalysts to lower activation energies and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s biological activity.
Reduction: The imidazole and pyrimidine rings can be reduced under specific conditions, though this is less common.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Reduced forms of the imidazole or pyrimidine rings.
Substitution Products: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Receptor Binding: May interact with biological receptors, influencing signal transduction pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, due to its ability to interact with DNA or proteins.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science:
Agriculture: Possible use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. This can lead to inhibition or activation of specific biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(3-methoxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(3-methoxyphenyl)-N-(2-(2-(thiazol-2-yl)-1H-imidazol-1-yl)ethyl)acetamide: Contains a thiazole ring instead of a pyrimidine ring.
2-(3-methoxyphenyl)-N-(2-(2-(benzimidazol-2-yl)-1H-imidazol-1-yl)ethyl)acetamide: Features a benzimidazole ring.
Uniqueness
The presence of both pyrimidine and imidazole rings in 2-(3-methoxyphenyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide provides unique electronic and steric properties, potentially leading to distinct biological activities compared to similar compounds. This dual-ring system may enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-25-15-5-2-4-14(12-15)13-16(24)19-8-10-23-11-9-22-18(23)17-20-6-3-7-21-17/h2-7,9,11-12H,8,10,13H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZAOBDXBPUWFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCCN2C=CN=C2C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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